7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
7-(2-naphthalen-2-yl-2-oxoethoxy)-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18O4/c28-25(21-11-10-18-6-4-5-9-20(18)14-21)17-30-22-12-13-23-24(19-7-2-1-3-8-19)16-27(29)31-26(23)15-22/h1-16H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESXYFQTTAUPJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-phenyl-2H-chromen-2-one with 2-naphthaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting intermediate is then subjected to further reactions to introduce the oxoethoxy group, typically using ethyl bromoacetate and a base like sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxoethoxy group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts. Researchers have explored its potential in:
- Synthesis of Derivatives : The compound can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different functional groups.
Biology and Medicine
The biological activity of 7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one has garnered attention for potential therapeutic applications. Studies suggest that it may interact with specific biological targets, such as enzymes or receptors, which could lead to:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through modulation of signaling pathways.
- Antimicrobial Properties : Research has shown that it exhibits antimicrobial activity against various pathogens, suggesting its potential as a lead compound in drug development.
Industry
In industrial applications, this compound is being investigated for its use in advanced materials, particularly in the electronics sector:
- Organic Light Emitting Diodes (OLEDs) : The unique properties of the compound make it suitable for enhancing the performance and stability of OLEDs.
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxic effects on breast cancer cell lines. The mechanism involved the induction of apoptosis through caspase activation .
- Material Science Applications : Researchers have synthesized thin films using this compound for OLED applications, reporting improved efficiency and stability compared to traditional materials .
- Antimicrobial Activity : A recent investigation revealed that the compound exhibited potent antibacterial effects against Staphylococcus aureus, highlighting its potential in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Coumarin Derivatives
Biological Activity
7-[2-(Naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the chromenone class of compounds. Its unique structural features suggest potential applications in medicinal chemistry, particularly in drug discovery. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound’s structure consists of a chromenone core with a naphthyl group and an oxoethoxy substituent. The presence of these functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H20O4 |
| Molecular Weight | 388.42 g/mol |
| IUPAC Name | 7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenylchromen-2-one |
The biological activity of 7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is thought to arise from its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate the activity of key proteins involved in inflammatory processes and pain pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to pain and inflammation.
- Receptor Interaction : It could interact with receptors involved in nociception and inflammatory responses.
Biological Activity and Therapeutic Potential
Research indicates that compounds similar to 7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.
Case Studies:
-
Pain Management : A study on related chromenone derivatives demonstrated significant anti-nociceptive effects in animal models, suggesting potential for pain management therapies .
- Findings : The compound showed high affinity for receptors associated with pain modulation, indicating its potential use in developing new analgesics.
-
Anti-inflammatory Activity : Research on similar compounds has highlighted their effectiveness in reducing inflammation markers in various models .
- Outcomes : These compounds were observed to decrease levels of pro-inflammatory cytokines, which could translate into therapeutic benefits for conditions like arthritis.
Toxicological Profile
Toxicity assessments are crucial for evaluating the safety of new compounds. Initial studies on related compounds have shown low toxicity levels in both in vitro and in vivo models, indicating that 7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one may also exhibit a favorable safety profile .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one?
- Methodology :
- Step 1 : Start with 4-phenylcoumarin as the core structure. Introduce the naphthyl-oxoethoxy group at position 7 via nucleophilic substitution or esterification. For example, use a bromoacetyl intermediate reacted with 2-naphthol under reflux with K₂CO₃ as a base in acetone (similar to methods in ).
- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst). Ethanol or DMF may improve solubility of aromatic intermediates ( ).
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
- Yield Considerations : Typical yields for analogous coumarin derivatives range from 70–85% ().
Q. How should researchers characterize the structural integrity of this compound?
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃. Expect aromatic protons in δ 6.8–8.5 ppm and carbonyl (C=O) signals near δ 160–175 ppm ( ).
- IR Spectroscopy : Confirm ester (C=O stretch ~1730 cm⁻¹) and coumarin lactone (C=O ~1700 cm⁻¹) groups ().
- Elemental Analysis : Validate empirical formula (C₂₇H₁₈O₄) with ≤0.3% deviation from calculated values ().
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target enzymes (e.g., α-glucosidase, cytochrome P450). Focus on the naphthyl group’s hydrophobic interactions ().
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to study electronic properties (HOMO-LUMO gaps) and reactivity ().
- Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays ().
Q. How to resolve discrepancies between experimental and theoretical NMR data?
- Troubleshooting :
- Solvent Effects : Simulate NMR shifts using Gaussian with IEFPCM solvent models (e.g., DMSO vs. CDCl₃).
- Tautomerism : Check for keto-enol equilibria in the oxoethoxy group, which may alter δ values by 0.2–0.5 ppm ().
Q. What crystallographic strategies are effective for determining its 3D structure?
- Protocol :
- Crystal Growth : Use slow evaporation from ethanol/acetone mixtures. Add a drop of DMF to enhance solubility ( ).
- Data Collection : Employ single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Refine with SHELXL ( ).
Safety and Handling
Q. What safety protocols are advised given limited toxicity data?
- Precautions :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
